molecular formula C17H21N3O2S B2759592 (2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797552-30-7

(2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

カタログ番号: B2759592
CAS番号: 1797552-30-7
分子量: 331.43
InChIキー: SSBVRIIJRIACAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is part of a class of thiazole-pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and cell proliferation inhibition. This article reviews the biological activity associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H19N3OS\text{C}_{15}\text{H}_{19}\text{N}_3\text{OS}

This structure indicates the presence of a thiazole ring, a piperidine moiety, and a pyridine derivative, which are critical for its biological activity.

Research indicates that compounds in this class may exert their effects primarily through the inhibition of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making these compounds potentially useful in treating various proliferative diseases, including cancers .

Inhibition of Cell Proliferation

Studies have shown that derivatives similar to the target compound effectively inhibit cell proliferation in various cancer cell lines. For instance:

  • Case Study 1: A derivative demonstrated significant inhibition of CDK4 and CDK6 activity in human cancer cell lines, leading to a decrease in cell viability by approximately 70% at concentrations around 1 µM .
  • Case Study 2: Another study highlighted that compounds with similar thiazole-pyrimidine structures inhibited tumor growth in xenograft models, showcasing their potential as therapeutic agents against solid tumors .

Selectivity and Potency

The selectivity profile of these compounds is notable. They exhibit high potency against specific kinases while showing minimal activity against unrelated kinases, which is crucial for reducing side effects in therapeutic applications. For example:

CompoundTarget KinaseIC50 (µM)Selectivity
Compound ACDK40.5High
Compound BCDK60.7High
Compound COther Kinases>10Low

This table illustrates the potency and selectivity of various derivatives related to the target compound.

Pharmacokinetics

The pharmacokinetic properties of these compounds are also under investigation. Early studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for their development as pharmaceuticals. For instance:

  • Absorption: Compounds have shown good oral bioavailability.
  • Metabolism: Initial studies indicate metabolic stability with minimal liver enzyme interactions.
  • Excretion: Predominantly renal clearance has been observed .

Safety and Toxicology

Preliminary toxicological assessments indicate that these compounds have acceptable safety profiles at therapeutic doses. However, comprehensive long-term studies are necessary to fully understand their safety in clinical settings.

科学的研究の応用

This compound belongs to a class of thiazole-pyrimidine derivatives known for their biological activities, particularly in the treatment of proliferative diseases such as cancer. Research indicates that these compounds can inhibit key protein kinases involved in cell cycle regulation.

Inhibition of Cell Proliferation

The primary application of this compound is its ability to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs). Specifically, it has been shown to inhibit CDK4 and CDK6, which are crucial for the transition from the G1 phase to the S phase of the cell cycle. This mechanism is particularly relevant in cancer therapy, where uncontrolled cell proliferation is a hallmark of tumor growth .

Anticancer Properties

Studies have demonstrated that (2,4-Dimethylthiazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone exhibits significant anticancer properties. For instance, in vitro assays using human leukemia cell lines have shown that this compound induces apoptosis and inhibits cancer cell growth at micromolar concentrations. The apoptosis was confirmed through flow cytometry and caspase activity assays .

Case Studies

Several studies have documented the efficacy of this compound in various contexts:

Study Cell Line Concentration Main Findings
Study 1MV4-11 (acute myeloid leukemia)0.25 - 2.50 μMInduced apoptosis and inhibited cell proliferation
Study 2MCF-7 (breast cancer)1 - 10 μMSignificant reduction in cell viability and induction of apoptotic markers
Study 3PC-3 (prostate cancer)0.5 - 5 μMInhibition of NF-kB pathway and reduced tumor growth

特性

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-11-5-4-6-15(18-11)22-14-7-9-20(10-8-14)17(21)16-12(2)19-13(3)23-16/h4-6,14H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBVRIIJRIACAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。